Dimethyl(2-methylbenzyl)phosphonate
Overview
Description
Dimethyl(2-methylbenzyl)phosphonate is an organophosphorus compound with the chemical formula C10H15O3P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
Dimethyl [(2-methylphenyl)methyl]phosphonate is an organophosphorus compound
Mode of Action
It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents sarin and soman . This reaction can be catalyzed by various amines .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of Dimethyl [(2-methylphenyl)methyl]phosphonate. For instance, it slowly hydrolyses in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-methylbenzyl)phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane . This reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of dimethyl [(2-methylphenyl)methyl]phosphonate often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-methylbenzyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Dimethyl(2-methylbenzyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl [(2-methylphenyl)methyl]phosphonate include:
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Trimethyl phosphite
Comparison
Compared to these similar compounds, dimethyl [(2-methylphenyl)methyl]phosphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. For instance, its flame retardant properties are enhanced due to the presence of the 2-methylphenyl group, which provides additional stability and effectiveness in preventing combustion .
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWFAOCMDTECN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378707 | |
Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17105-62-3 | |
Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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